molecular formula C8H14ClNO3 B2555565 2-Chloro-N-(1,3-dioxan-4-ylmethyl)propanamide CAS No. 2411271-02-6

2-Chloro-N-(1,3-dioxan-4-ylmethyl)propanamide

Cat. No.: B2555565
CAS No.: 2411271-02-6
M. Wt: 207.65
InChI Key: ICXARPHRMYUFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(1,3-dioxan-4-ylmethyl)propanamide is an organic compound with a complex structure that includes a chloro group, a dioxane ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,3-dioxan-4-ylmethyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with 1,3-dioxane-4-methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-chloropropanoyl chloride+1,3-dioxane-4-methanoltriethylamineThis compound\text{2-chloropropanoyl chloride} + \text{1,3-dioxane-4-methanol} \xrightarrow{\text{triethylamine}} \text{this compound} 2-chloropropanoyl chloride+1,3-dioxane-4-methanoltriethylamine​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,3-dioxan-4-ylmethyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Hydrolysis: Formation of 2-chloropropanoic acid and 1,3-dioxane-4-methanol.

    Oxidation: Formation of oxo derivatives of the original compound.

Scientific Research Applications

2-Chloro-N-(1,3-dioxan-4-ylmethyl)propanamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Material Science: Can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: May be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,3-dioxan-4-ylmethyl)propanamide depends on its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(1,3-dioxan-4-ylmethyl)acetamide: Similar structure but with an acetamide moiety instead of a propanamide.

    2-Chloro-N-(1,3-dioxan-4-ylmethyl)butanamide: Similar structure but with a butanamide moiety instead of a propanamide.

Uniqueness

2-Chloro-N-(1,3-dioxan-4-ylmethyl)propanamide is unique due to its specific combination of a chloro group, a dioxane ring, and a propanamide moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-chloro-N-(1,3-dioxan-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3/c1-6(9)8(11)10-4-7-2-3-12-5-13-7/h6-7H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXARPHRMYUFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCOCO1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.